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Compound of Interest

Compound Name: Diethyl 4,4'-Azodibenzoate

Cat. No.: B1584841

This technical guide provides an in-depth analysis of the crystal structure of Diethyl 4,4'-
azodibenzoate, a molecule of interest in materials science.[1][2] We will explore the precise
three-dimensional arrangement of atoms within its crystal lattice, the methodologies employed
for its synthesis and crystallization, and the key intermolecular forces that govern its solid-state
architecture. This document is intended for researchers, scientists, and professionals in drug
development and materials science who require a comprehensive understanding of this
compound's structural characteristics.

Introduction: The Significance of Azobenzene
Derivatives

Azobenzene derivatives are a well-established class of compounds recognized for their unique
photoresponsive properties, which stem from the reversible isomerization of the central azo
bond (-N=N-) upon light irradiation. This behavior makes them prime candidates for the
development of molecular switches, light-responsive materials, and liquid crystals.[1][3] The
synthesis and structural characterization of new azobenzene derivatives, such as Diethyl 4,4'-
azodibenzoate, are crucial for understanding the relationship between molecular structure and
macroscopic properties, which in turn informs the design of novel functional materials.[1][4]
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Molecular and Crystal Structure: A Detailed
Examination

Single-crystal X-ray diffraction analysis of Diethyl 4,4'-azodibenzoate (C1sH1sN20a4) reveals a
highly symmetric and planar molecular conformation.[4][5] The full molecule is generated by a
crystallographic inversion center, which imparts a notable planarity to the structure.[1][4][5]

Crystallographic Data

The crystal structure was determined at 293 K and refined to a final R-factor of 0.050.[1][4] The

key crystallographic parameters are summarized in the table below.

Parameter Value Reference
Chemical Formula C1sH18N204 [5]
Molecular Weight 326.34 g/mol [5]
Crystal System Monoclinic [5]
Space Group P2i/c [5]
a (R) 14.844 (3) [5]
b (A) 45731 (9) [5]
c (A) 11.814 (2) [5]
B(°) 95.88 (3) [5]
Volume (A3) 797.7 (3) [5]
z 2 [5]
Calculated Density (Mg m—3) 1.359 [5]

Radiation Mo Ka (A = 0.71073 A) [5]
R-factor 0.050 [1][4]
wR-factor 0.149 [1][4]
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Molecular Geometry and Intermolecular Interactions

The molecule exhibits a planar structure, with the dihedral angle between the two benzene
rings being consistent with that of azobenzene (0°).[1][5] This planarity is a key feature
influencing the crystal packing.

A dominant feature of the crystal structure is the presence of strong 11-11 stacking interactions
between adjacent planar molecules.[1][4][5] These interactions are characterized by a short
interplanar distance of 3.298 A and a centroid-centroid distance of 3.298 (2) A.[4][5] Notably,
classical hydrogen bonds are absent in the crystal structure.[1][5] The stability of the crystal
lattice is therefore primarily attributed to these significant 1t-1t stacking forces.

Molecular Structure
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Caption: Key molecular features and crystal packing interactions of Diethyl 4,4'-
azodibenzoate.

Synthesis and Crystallization: A Validated Protocol

The synthesis and crystallization of Diethyl 4,4'-azodibenzoate are achieved through a
straightforward and reproducible process. The causality behind the chosen conditions ensures
the formation of high-quality single crystals suitable for X-ray diffraction.

Synthesis Workflow

The synthesis involves the reaction of azobenzene-4,4'-dicarbonyl chloride with ethanol. The
elevated temperature is necessary to drive the esterification reaction to completion.
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Caption: Experimental workflow for the synthesis and crystallization of Diethyl 4,4'-
azodibenzoate.

Step-by-Step Experimental Protocol

e Reaction Setup: In a suitable reaction vessel, combine 1.0 g of azobenzene-4,4'-dicarbonyl
chloride and 20 ml of ethanol.[1][5]

¢ Reaction: Stir the mixture at 353 K for 4 hours.[1][5]
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« |solation: After the reaction period, allow the mixture to cool to room temperature. A red
precipitate will form.[1][5]

 Purification and Crystallization: The crude red deposit is then recrystallized from
dichloromethane (CH2Cl2) to yield red crystals suitable for single-crystal X-ray diffraction
analysis.[1][5]

The choice of dichloromethane as the recrystallization solvent is critical; its volatility and ability
to dissolve the compound at elevated temperatures while having lower solubility at room
temperature facilitate the growth of well-defined single crystals upon slow cooling.

Properties and Potential Applications

While the primary focus of the available literature is on the structural characterization, the
nature of the azobenzene core suggests potential applications in areas where photoresponsive
behavior is desirable.[3] It is known that azobenzene compounds can undergo reversible trans-
cis isomerization under UV-Vis light, which can be harnessed in the development of:

o Light-responsive materials: The photoisomerization can induce changes in the material's
properties, such as shape, color, or polarity.[3]

* Molecular switches: The two isomeric states can represent "on" and "off" states for
molecular-level devices.

e Liquid crystals: The rod-like shape of the molecule is conducive to the formation of liquid
crystalline phases.[1]

Further investigation into the photophysical and material properties of Diethyl 4,4'-
azodibenzoate is warranted to fully explore its potential in these fields.

Conclusion

The crystal structure of Diethyl 4,4'-azodibenzoate has been unambiguously determined
through single-crystal X-ray diffraction. The molecule adopts a planar conformation and packs
in @ monoclinic crystal system, stabilized predominantly by strong 1t-1t stacking interactions.
The provided synthesis and crystallization protocol is robust and yields high-quality crystals.
This detailed structural understanding provides a solid foundation for future research into the
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material properties and potential applications of this and related azobenzene derivatives in the
field of advanced functional materials.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact
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